molecular formula C7H7Cl2N B1207206 2,6-Bis(chloromethyl)pyridine CAS No. 3099-28-3

2,6-Bis(chloromethyl)pyridine

Cat. No. B1207206
CAS RN: 3099-28-3
M. Wt: 176.04 g/mol
InChI Key: IWQNFYRJSVJWQA-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)pyridine is a heterocyclic building block used for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through the nitrogen atom to form complexes . The conformational flexibility of the chloromethyl arms makes it an ideal choice for the generation of macrocycles .


Synthesis Analysis

The synthesis of 2,6-Bis(chloromethyl)pyridine has been reported . One method involves the chlorination of lutidine to produce 2,6-bis(chloromethyl)pyridine . Another efficient synthesis method uses whole-cell biocatalysis to produce 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine .


Molecular Structure Analysis

The molecular formula of 2,6-Bis(chloromethyl)pyridine is C7H7Cl2N . Its molecular weight is 176.04 . The SMILES string representation is ClCc1cccc(CCl)n1 .


Chemical Reactions Analysis

2,6-Bis(chloromethyl)pyridine can undergo various reactions. For example, it can be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .


Physical And Chemical Properties Analysis

2,6-Bis(chloromethyl)pyridine is a solid with a melting point of 73-78 °C (lit.) . Its density is 1.3±0.1 g/cm3 . The boiling point is 250.8±30.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis

2,6-Bis(chloromethyl)pyridine: is a versatile building block in organic synthesis . It’s used to synthesize 2,6-bis(hydroxymethyl)pyridine , a precursor for metal complexes and catalysts. This compound is also pivotal in the synthesis of biopolymers and active pharmaceutical ingredients, offering a sustainable alternative to traditional multistep synthesis methods.

Pharmaceutical Research

In pharmaceutical research, 2,6-Bis(chloromethyl)pyridine serves as a key intermediate for developing chemosensors for mercury detection . It’s also used to prepare carbene pincer ligands for palladium pincer carbene complexes, which are significant in creating new pharmaceuticals.

Materials Science

This compound’s ability to form complexes with metal ions through its nitrogen atom makes it an important agent in materials science . Its role in the generation of macrocycles due to the flexibility of its bromomethyl arms is particularly noteworthy.

Analytical Chemistry

2,6-Bis(chloromethyl)pyridine: is utilized in analytical chemistry for the synthesis of fluorescent chemosensors . These sensors are crucial for detecting heavy metals like mercury in various samples, which is essential for environmental monitoring and safety.

Environmental Studies

The compound’s application extends to environmental studies, where its derivatives are used in the development of sensors for monitoring environmental pollutants . These applications are critical for tracking and managing the presence of toxic substances in the environment.

Biochemistry Research

In biochemistry, 2,6-Bis(chloromethyl)pyridine is employed as a precursor in the synthesis of compounds used in proteomics research . It aids in understanding protein functions and interactions, which is fundamental in the study of biological processes.

Chemical Engineering Research

The chemical engineering field benefits from 2,6-Bis(chloromethyl)pyridine through its use in process optimization and the development of new synthesis pathways . Its role in creating more efficient and environmentally friendly production methods is invaluable.

Industrial Applications

Lastly, in industrial applications, 2,6-Bis(chloromethyl)pyridine is involved in the large-scale synthesis of chemicals that serve as intermediates for various end products . Its contribution to the manufacturing sector is significant due to its role in the synthesis of complex organic molecules.

Safety and Hazards

2,6-Bis(chloromethyl)pyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Future Directions

2,6-Bis(chloromethyl)pyridine may be used in future studies for the synthesis of a sensitive fluorescent chemosensor for Hg2+, preparation of carbene pincer ligands, and synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, a PNN ligand . It also offers a more sustainable and cost-effective manufacturing process for 2,6-Bis(hydroxymethyl)pyridine .

properties

IUPAC Name

2,6-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQNFYRJSVJWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311712
Record name 2,6-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(chloromethyl)pyridine

CAS RN

3099-28-3
Record name 3099-28-3
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Record name 2,6-Bis(chloromethyl)pyridine
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Record name 2,6-Bis(chloromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2,6-Bis(chloromethyl)pyridine, with the molecular formula C7H7Cl2N, is a pyridine derivative characterized by two chloromethyl (-CH2Cl) groups attached to the 2 and 6 positions of the pyridine ring.

A: While the provided abstracts don't delve into specific spectroscopic data, 2,6-Bis(chloromethyl)pyridine can be characterized using various techniques. These include: * NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule. * IR Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

ANone: The chloromethyl groups of 2,6-Bis(chloromethyl)pyridine are susceptible to nucleophilic substitution reactions. This reactivity allows its use as a versatile building block for creating:

  • Pincer Ligands: It reacts with imidazoles or phosphines to form NCN or PCP pincer ligands, respectively. These ligands find applications in coordination chemistry, particularly with transition metals like palladium and platinum. [, , , ]
  • Macrocycles: Reacting 2,6-Bis(chloromethyl)pyridine with appropriate bis-nucleophiles leads to the formation of macrocyclic compounds, some of which can act as selective host molecules. [, ]
  • Other Heterocycles: It can be used to construct other nitrogen-containing heterocycles, such as pyridinophanes, by reacting with suitable sulfur-containing reagents. []

ANone: 2,6-Bis(chloromethyl)pyridine exhibits versatile coordination behavior:

* **Oxidative Addition:**  It undergoes oxidative addition reactions with transition metal complexes like [RhCl(PPh3)3] and [Pd(PPh3)4], leading to the formation of various dinuclear and tetranuclear complexes. This often involves the cleavage of the C-Cl bonds in the chloromethyl groups and the formation of new metal-carbon bonds. [, , , ]* **Bridging Ligand:** The resulting dimethylpyridine-α,α′-diyl group, formed after the oxidative addition, can act as a bridging ligand between two metal centers, further contributing to the formation of polynuclear complexes. [, , ]

ANone: The reaction of 2,6-Bis(chloromethyl)pyridine with Na2[PdCl4] exhibits solvent-dependent product formation:

* **Methanolic Medium:** Favors the formation of a salt containing both a palladium complex with the pincer ligand and a tetrachloropalladate anion, Na[PdCl(L)][PdCl<sub>4</sub>]. []* **Acetone-Water Mixture:** Primarily yields a mononuclear palladium complex with a chloride counterion, [PdCl(L)]Cl, where L represents the pincer ligand formed from 2,6-bis(chloromethyl)pyridine. []

A: Palladium complexes incorporating the pincer ligand derived from 2,6-Bis(chloromethyl)pyridine, specifically 2,6-bis((phenylseleno)methyl)pyridine, demonstrate high catalytic activity in Heck coupling reactions. These reactions are crucial for forming carbon-carbon bonds, making them valuable tools in organic synthesis. []

A: While direct chlorination of 2,6-lutidine is a common method for synthesizing 2,6-Bis(chloromethyl)pyridine, it often leads to the formation of polychlorinated byproducts. An efficient alternative involves reducing these polychlorinated compounds back to 2,6-lutidine using metals like zinc or iron in acidic conditions, allowing for its recycling in the chlorination process to improve the overall yield of the desired product. []

A: The rigid structure of 2,6-Bis(chloromethyl)pyridine, with its pre-organized chelating nitrogen and two potential donor atoms (after halogen replacement), predisposes it to form stable complexes with various metal ions. The steric bulk of the chloromethyl groups can also influence the coordination geometry around the metal center. [, , ]

A: Yes, researchers have utilized 4-benzyloxy-2,6-bis(chloromethyl)pyridine, a derivative of 2,6-Bis(chloromethyl)pyridine, as a building block in the convergent synthesis of dendritic polypyridines. These dendrimers possess an outer tier of pyridine rings functionalized with ethoxycarbonyl groups. []

A: * Exploring new catalytic applications for metal complexes derived from 2,6-Bis(chloromethyl)pyridine and its analogs, particularly in areas like cross-coupling reactions and asymmetric catalysis.* Designing and synthesizing novel macrocycles and supramolecular assemblies using the versatile building block nature of 2,6-Bis(chloromethyl)pyridine.* Investigating the potential of functionalized 2,6-Bis(chloromethyl)pyridine derivatives in materials science, for example, as precursors for conjugated polymers with interesting optoelectronic properties. []

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